Boc-4-bromo-DL-phenylalanine
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Overview
Description
Boc-4-bromo-DL-phenylalanine, also known as tert-butoxycarbonyl-4-bromo-DL-phenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is widely used in organic synthesis and various chemical processes due to its unique structural properties.
Mechanism of Action
Target of Action
Boc-4-bromo-DL-phenylalanine is a research chemical used primarily for organic synthesis and other chemical processes
Mode of Action
As a research chemical, it’s likely used to modify other compounds or participate in various chemical reactions during the process of organic synthesis .
Biochemical Pathways
As a research chemical, it’s primarily used in organic synthesis .
Result of Action
As a research chemical, its primary use is in organic synthesis .
Action Environment
It’s worth noting that the compound should be stored at 2-8°c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boc-4-bromo-DL-phenylalanine are not well-studied. It is known that phenylalanine, a similar compound, plays a crucial role in the production of neurotransmitters such as dopamine and noradrenaline .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Phenylalanine, a similar compound, is involved in several metabolic pathways, including the production of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-DL-phenylalanine typically involves the following steps:
Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boc-4-bromo-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is a standard condition for Boc group removal.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido-phenylalanine or cyano-phenylalanine can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 4-bromo-DL-phenylalanine.
Scientific Research Applications
Boc-4-bromo-DL-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound serves as a precursor for the synthesis of modified amino acids used in protein engineering and studies of enzyme mechanisms.
Medicine: It is utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Bromo-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive at the amino site.
Boc-4-iodo-DL-phenylalanine: Contains an iodine atom instead of bromine, which can influence reactivity and selectivity in substitution reactions.
Boc-4-chloro-DL-phenylalanine: Contains a chlorine atom, offering different reactivity compared to bromine.
Uniqueness: Boc-4-bromo-DL-phenylalanine is unique due to the combination of the Boc protecting group and the bromine atom. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis and biochemical research.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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